molecular formula C21H21N7O2S B2590936 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705460-75-8

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2590936
CAS No.: 1705460-75-8
M. Wt: 435.51
InChI Key: RUJLLTXHDLJDFL-UHFFFAOYSA-N
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Description

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a potent and selective small molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), a key tyrosine kinase receptor expressed predominantly on macrophages and other mononuclear phagocytes. The signaling axis of CSF1 and its receptor, CSF1R, is a critical regulator of the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs) , which are often associated with immunosuppressive tumor microenvironments and poor prognosis in various cancers. By selectively inhibiting CSF1R autophosphorylation, this compound effectively blocks downstream signaling pathways, leading to the depletion of pro-tumorigenic M2-like TAMs. This mechanism makes it a valuable pharmacological tool for researching the role of TAMs in cancer biology, investigating strategies to reprogram the tumor microenvironment to overcome resistance to checkpoint inhibitors and other immunotherapies , and studying inflammatory diseases where CSF1R-dependent macrophages play a pathogenic role. Its application is central to preclinical studies aimed at understanding and modulating innate immunity within the context of oncology and autoimmunity.

Properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2S/c1-14-18(31-21(24-14)27-8-2-3-9-27)20(29)28-10-4-5-15(13-28)11-17-25-19(26-30-17)16-12-22-6-7-23-16/h2-3,6-9,12,15H,4-5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJLLTXHDLJDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule characterized by a combination of thiazole, pyrrole, oxadiazole, and piperidine structures. These components are known for their diverse biological activities, making the compound a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N6OSC_{20}H_{20}N_{6}OS with a molecular weight of approximately 390.5 g/mol. The presence of multiple heterocycles enhances its potential to interact with various biological targets. The structural features are summarized in the following table:

FeatureDescription
Thiazole Ring Contributes to antimicrobial properties
Pyrrole Moiety Enhances neuroprotective effects
Oxadiazole Structure Associated with anticancer activity
Piperidine Ring Facilitates interaction with biological targets

Antimicrobial Activity

Compounds containing thiazole and oxadiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that similar compounds exhibit both antibacterial and antifungal activities due to their ability to disrupt microbial cell function. For instance, derivatives of thiazoles have shown efficacy against various bacterial strains, suggesting a potential application in treating infections.

Anticancer Properties

Research has indicated that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction. For example, compounds with oxadiazole rings have been studied for their ability to target specific cancer pathways. A study reported that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.

Neuroprotective Effects

Piperidine-containing compounds are often investigated for neuroprotective effects in models of neurodegenerative diseases. Preliminary studies suggest that such compounds may help mitigate neuronal damage and promote neuronal survival, which could be beneficial in conditions like Alzheimer's disease.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) as low as 8 µg/mL.
  • Anticancer Activity : Research on oxadiazole derivatives indicated that some compounds reduced cell viability in MCF-7 breast cancer cells with IC50 values ranging from 27 µM to 43 µM.
  • Neuroprotection : In vitro studies demonstrated that piperidine derivatives could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The integration of different heterocyclic rings can significantly influence its pharmacological profile. For example:

Compound FeatureEffect on Activity
Thiazole Substitution Enhances antimicrobial potency
Oxadiazole Presence Increases anticancer efficacy
Piperidine Modifications Improves neuroprotective properties

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Hypothesized Bioactivity Pharmacokinetic Insights
Target Compound Thiazole-pyrrole, oxadiazole-pyrazine, piperidine linker Ferroptosis induction, enzyme inhibition High lipophilicity, moderate solubility
[4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone Methoxyphenyl, piperazine, piperidine Serotonin receptor modulation Enhanced CNS penetration
[4-(4-Methoxyphenyl)-2-methyl-thiazol-5-yl]-acetic acid Methoxyphenyl-thiazole, acetic acid side chain Anti-inflammatory, antimicrobial Polar due to carboxylic acid group
Quinoline Yellow (from ) Quinoline-derived dye Diagnostic agent in 3D cell culture Low toxicity, high aqueous solubility

Key Observations:

Thiazole Derivatives : The target compound’s pyrrole-substituted thiazole differs from methoxyphenyl-thiazole analogues (e.g., [4-(4-Methoxyphenyl)-2-methyl-thiazol-5-yl]-acetic acid). Pyrrole’s electron-rich nature may improve target binding compared to methoxyphenyl groups, as seen in ferroptosis-inducing agents (FINs) .

Piperidine/Piperazine Linkers: The piperidine-oxadiazole-pyrazine motif in the target compound contrasts with simpler piperazine-methoxyphenyl systems. This complexity could enhance metabolic stability but reduce solubility compared to [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone .

Oxadiazole-Pyrazine Hybrid : This motif is absent in most analogues, suggesting unique electronic properties that may influence enzyme inhibition or metal chelation, akin to pyrazine-containing chemotherapeutics .

Functional Analogues in Therapeutic Contexts

Ferroptosis Inducers (FINs)

highlights that heterocyclic compounds, including thiazoles, can trigger ferroptosis in oral squamous cell carcinoma (OSCC). While the target compound’s role in ferroptosis is unconfirmed, its thiazole-pyrrole core aligns with FINs’ structural diversity. Compared to natural FINs (e.g., artemisinin derivatives), synthetic analogues like the target compound may offer higher selectivity for OSCC cells over normal tissues .

Insecticidal/Antimicrobial Agents

emphasizes that heterocycles’ bioactivity depends on substituents affecting penetration (e.g., cuticle thickness in insects).

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